8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H25ClN2O3 and its molecular weight is 364.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.1553704 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Applications
Research has demonstrated that certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones exhibit significant antihypertensive effects in models such as spontaneously hypertensive rats. This suggests that structurally related compounds, including 8-[(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one, may possess similar cardiovascular properties, warranting further investigation into their potential as antihypertensive agents (Clark et al., 1983).
Chemical Synthesis and Material Science
Compounds within the diazaspiro[5.5]undecane family have been explored for their chemical synthesis routes and applications in material science. For instance, studies on the synthesis of substituted 3,9-diazaspiro[5.5]undecanes highlight the versatility and reactivity of these compounds, potentially applicable to the synthesis of this compound for various material science applications (Parameswarappa & Pigge, 2011).
Polymer Stabilization
Diazaspiro[5.5]undecane derivatives have been utilized as stabilizers in polymers, offering protection against thermal degradation and discoloration. This suggests a potential application for this compound in enhancing the stability and longevity of polymer materials (Yachigo et al., 1992).
Antinociceptive Effects
Research into the antinociceptive effects of spirocyclopiperazinium salts, which share structural similarities with diazaspiro[5.5]undecane derivatives, suggests potential applications in pain management. Although the specific compound of interest was not studied, the findings indicate that diazaspiro[5.5]undecane derivatives could be explored for their effects on nociception and pain relief (Yue et al., 2007).
Properties
IUPAC Name |
8-[2-(3-chloro-4-hydroxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c1-2-21-12-19(8-6-17(21)24)7-3-9-22(13-19)18(25)11-14-4-5-16(23)15(20)10-14/h4-5,10,23H,2-3,6-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJHUMGBCIBHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCCN(C2)C(=O)CC3=CC(=C(C=C3)O)Cl)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.